molecular formula C20H21N5O3 B11010986 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide

Cat. No.: B11010986
M. Wt: 379.4 g/mol
InChI Key: HARGDRRSMVGACC-UHFFFAOYSA-N
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Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide is a complex organic compound that features a benzotriazinone moiety linked to a glycinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization to form the triazine ring.

    Acetylation: The benzotriazinone core is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Glycinamide: The acetylated benzotriazinone is coupled with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The glycinamide portion may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(3-phenylpropyl)glycinamide
  • **N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide

Uniqueness

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzotriazinone moiety linked to a glycinamide structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C20H21N5O3/c26-18(21-12-6-9-15-7-2-1-3-8-15)13-22-19(27)14-25-20(28)16-10-4-5-11-17(16)23-24-25/h1-5,7-8,10-11H,6,9,12-14H2,(H,21,26)(H,22,27)

InChI Key

HARGDRRSMVGACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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